molecular formula C20H29NO4Si B14292494 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one CAS No. 114023-05-1

2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one

Cat. No.: B14292494
CAS No.: 114023-05-1
M. Wt: 375.5 g/mol
InChI Key: UCFZAOFUBHJGIZ-UHFFFAOYSA-N
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Description

2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one is a complex organic compound that features a naphthalene core substituted with a tris(2-hydroxyethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one typically involves the reaction of naphthalen-1(2H)-one with a tris(2-hydroxyethyl)silyl-substituted amine. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one involves its interaction with molecular targets through its functional groups. The tris(2-hydroxyethyl)silyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments. The naphthalene core provides a rigid structure that can interact with other molecules through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Disilanes: Compounds containing Si-Si bonds with similar electronic properties.

    Interhalogens: Molecules containing different halogen atoms with unique reactivity.

Uniqueness

2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one is unique due to its combination of a naphthalene core and a tris(2-hydroxyethyl)silyl group, which imparts distinct chemical and physical properties not found in other similar compounds .

Properties

CAS No.

114023-05-1

Molecular Formula

C20H29NO4Si

Molecular Weight

375.5 g/mol

IUPAC Name

2-[3-[tris(2-hydroxyethyl)silyl]propyliminomethyl]naphthalen-1-ol

InChI

InChI=1S/C20H29NO4Si/c22-9-13-26(14-10-23,15-11-24)12-3-8-21-16-18-7-6-17-4-1-2-5-19(17)20(18)25/h1-2,4-7,16,22-25H,3,8-15H2

InChI Key

UCFZAOFUBHJGIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NCCC[Si](CCO)(CCO)CCO

Origin of Product

United States

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